

Application Note: BMS-303141 in HUVEC Cell Assays

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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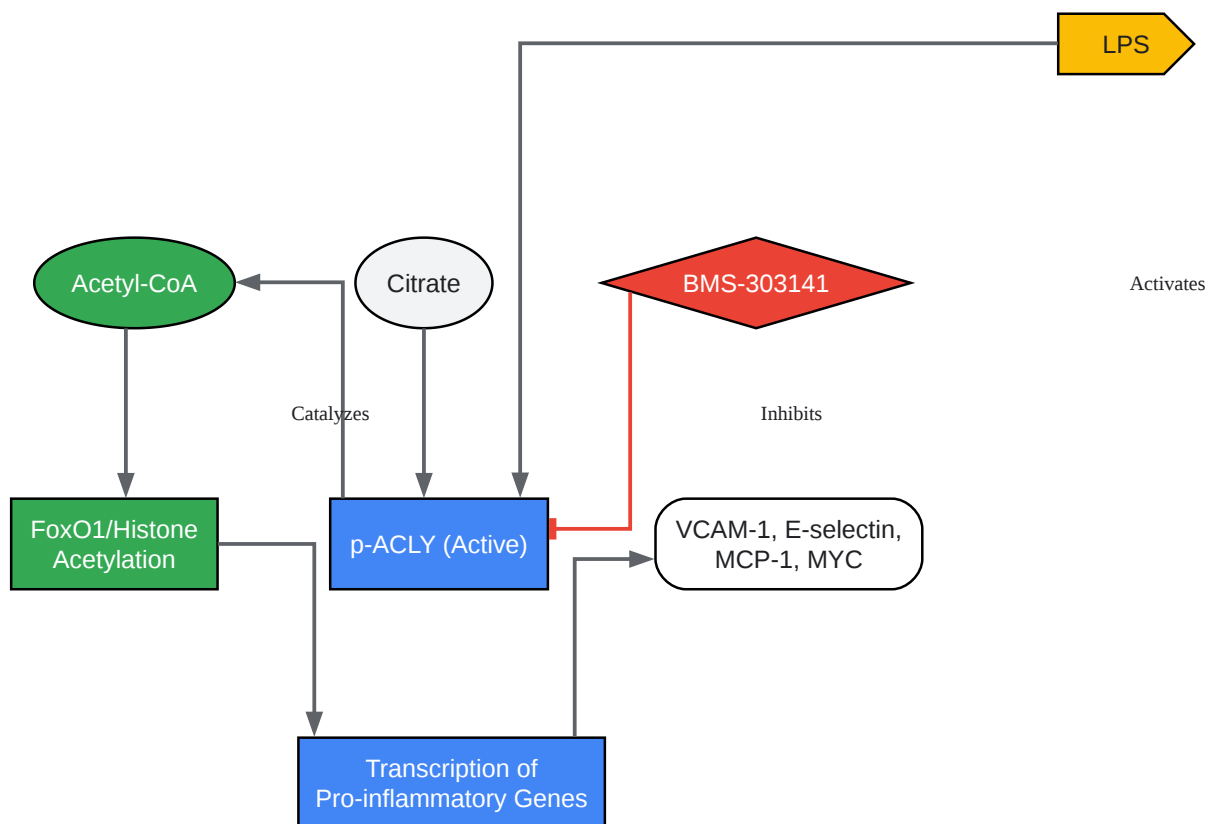
Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-303141 is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in cellular metabolism.[1][2][3] ACLY catalyzes the conversion of citrate into acetyl-CoA in the cytosol, a fundamental step for the de novo biosynthesis of fatty acids and cholesterol.[1] Beyond its role in lipogenesis, the acetyl-CoA produced by ACLY is also a key substrate for protein acetylation, including the modification of histones and transcription factors, thereby linking cellular metabolism to gene regulation. In Human Umbilical Vein Endothelial Cells (HUVECs), ACLY activity is implicated in inflammatory responses. This document provides detailed application notes and protocols for utilizing **BMS-303141** to study its effects on HUVEC signaling, inflammation, and metabolism.

Mechanism of Action in HUVECs

In HUVECs, inflammatory stimuli such as lipopolysaccharide (LPS) can induce the phosphorylation and activation of ACLY.[4] Activated ACLY increases the cytosolic pool of acetyl-CoA, which then serves as a substrate for acetyltransferases. This leads to the acetylation of transcription factors like FoxO1 and histones, promoting the expression of pro-inflammatory genes, including adhesion molecules (VCAM-1, E-selectin) and chemokines (MCP-1).[4] **BMS-303141** exerts its anti-inflammatory effects by directly inhibiting ACLY, thereby reducing acetyl-CoA production and subsequent protein acetylation, which ultimately suppresses the transcription of these inflammatory mediators.[4]



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Caption: Signaling pathway of **BMS-303141** in LPS-stimulated HUVECs.

Summary of **BMS-303141** Effects in HUVEC Assays

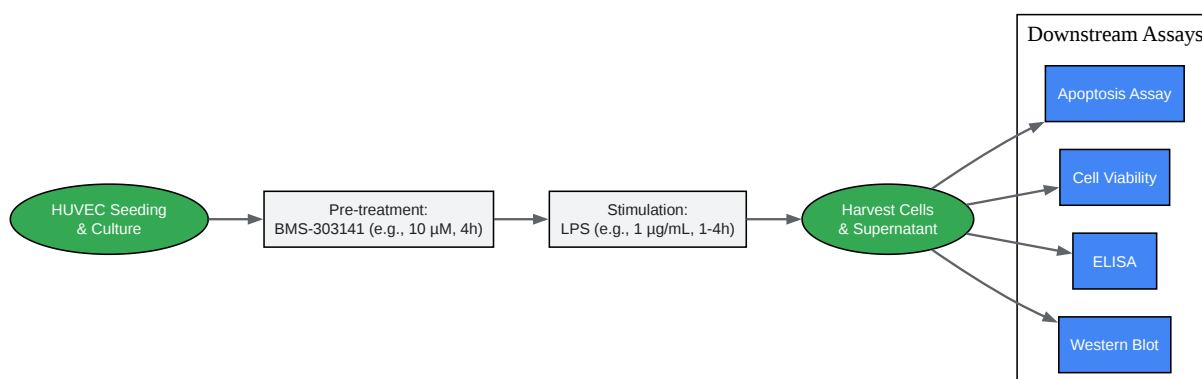
The primary application of **BMS-303141** in HUVECs is the investigation of its anti-inflammatory properties, particularly in the context of LPS-induced endothelial activation.

Target Molecule / Process	Stimulus	Treatment (Example Conc.)	Observed Effect in HUVECs
Protein Phosphorylation			
ACLY (Ser455)	LPS (1 µg/mL)	BMS-303141 (10 µM)	Inhibits LPS-induced phosphorylation.[4]
Metabolites			
Acetyl-CoA	LPS (1 µg/mL)	BMS-303141 (10 µM)	Reduces LPS-induced increase in acetyl-CoA levels.[4]
Glycolytic Metabolites	LPS (1 µg/mL)	BMS-303141 (10 µM)	Reduces levels of glycolytic metabolites. [4]
Protein Expression & Secretion			
VCAM-1	LPS (1 µg/mL)	BMS-303141 (10 µM)	Abolishes LPS-induced upregulation. [1][4]
E-selectin	LPS (1 µg/mL)	BMS-303141 (10 µM)	Abolishes LPS-induced upregulation. [1][4]
MCP-1 (secreted)	LPS (1 µg/mL)	BMS-303141 (10 µM)	Reverses LPS-induced upregulation. [1][4]
Protein Acetylation			
Global Lysine Acetylation	LPS (1 µg/mL)	BMS-303141 (10 µM)	Reduces LPS-induced global acetylation.[4]
FoxO1 Acetylation	LPS (1 µg/mL)	BMS-303141 (10 µM)	Abolishes LPS-induced FoxO1 acetylation.[4]

Cellular Health			
Cell Viability	None	BMS-303141 (10 μ M)	No significant effect on cell viability.[1][4]
Cell Viability	None	BMS-303141 (up to 50 μ M)	No cytotoxicity observed in other cell lines (e.g., HepG2).[3]

Experimental Protocols

A typical experimental workflow involves culturing HUVECs, pre-treating with **BMS-303141**, stimulating with an inflammatory agent like LPS, and then performing various downstream assays.



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Caption: General experimental workflow for HUVEC assays with **BMS-303141**.

Protocol 1: Western Blotting for Protein Expression and Phosphorylation

This protocol is for analyzing changes in protein levels (e.g., VCAM-1) and phosphorylation status (e.g., p-ACLY).

Materials:

- HUVECs and appropriate culture medium (e.g., EGM™-2).[5]
- **BMS-303141** (reconstituted in DMSO).[6]
- LPS from E. coli.
- RIPA Lysis Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-ACLY, anti-ACLY, anti-VCAM-1, anti-β-actin).
- HRP-conjugated secondary antibodies.
- Enhanced Chemiluminescence (ECL) substrate.

Procedure:

- Cell Culture & Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
- Pre-treat cells with 10 μM **BMS-303141** (or vehicle control) for 4 hours.[4]
- Add 1 μg/mL LPS to the media and incubate for the desired time (e.g., 1-4 hours for signaling, 4 hours for protein expression).[4]
- Lysis: Wash cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- Transfer: Transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane 3 times for 10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times for 10 minutes each with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.^[7]

Protocol 2: ELISA for Secreted MCP-1

This protocol quantifies the concentration of secreted proteins like MCP-1 in the cell culture supernatant.

Materials:

- Culture supernatant from treated HUVECs (from Protocol 1, Step 3).
- Human MCP-1 ELISA Kit.
- Microplate reader.

Procedure:

- **Sample Collection:** After the treatment period, collect the culture supernatant from each well.
- **Centrifuge** the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
- **ELISA Assay:** Perform the ELISA according to the manufacturer's instructions. This typically involves:
 - Adding standards and samples to the pre-coated microplate.
 - Incubating with a biotin-conjugated detection antibody.
 - Washing the plate.
 - Adding streptavidin-HRP conjugate.
 - Washing the plate.
 - Adding TMB substrate and incubating until color develops.
 - Adding a stop solution.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Analysis:** Calculate the concentration of MCP-1 in each sample by comparing its absorbance to the standard curve.^[8]

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the effect of **BMS-303141** on HUVEC viability and proliferation.

Materials:

- HUVECs and culture medium.
- **BMS-303141.**
- 96-well plates.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Dimethyl sulfoxide (DMSO).
- Microplate reader.

Procedure:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight.[\[9\]](#)
- Treatment: Replace the medium with fresh medium containing various concentrations of **BMS-303141** (e.g., 0.1 μ M to 50 μ M) and a vehicle control (DMSO).
- Incubate for the desired time period (e.g., 24-48 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[8\]](#)[\[9\]](#)
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[\[8\]](#)
- Measurement: Read the absorbance at 490-570 nm using a microplate reader.
- Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- HUVECs and culture medium.
- **BMS-303141**.
- 6-well plates.

- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[8]
- Binding Buffer.
- Flow cytometer.

Procedure:

- Cell Culture & Treatment: Seed HUVECs in 6-well plates. Treat with **BMS-303141** as desired.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer.
- Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
- Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
- Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

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